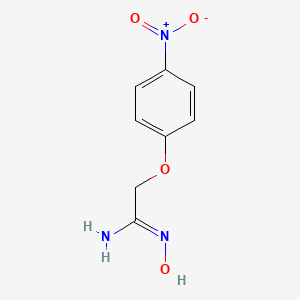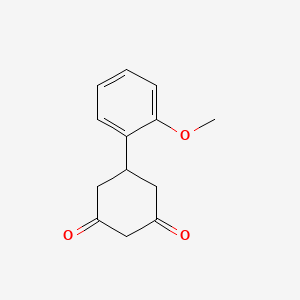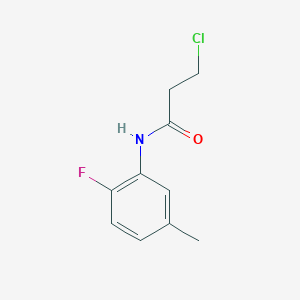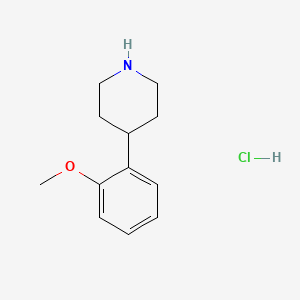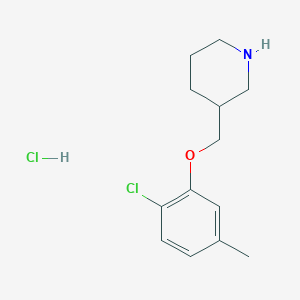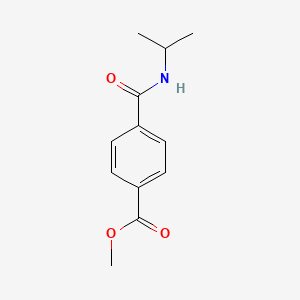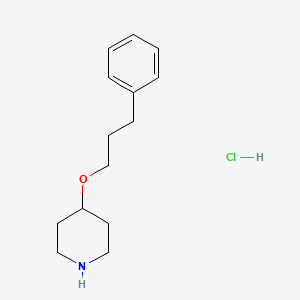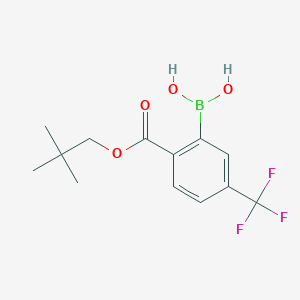
2-(新戊氧羰基)-5-(三氟甲基)苯硼酸
货号 B1356186
CAS 编号:
204981-49-7
分子量: 304.07 g/mol
InChI 键: FKFFRSYPSCAHAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
科学研究应用
Application 1: Catalytic Protodeboronation
- Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods : Utilizing a radical approach, 1°, 2°, and 3° alkyl boronic esters undergo catalytic protodeboronation paired with a Matteson–CH2–homologation .
- Results : The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation applied to compounds like methoxy protected (−)-Δ8-THC and cholesterol .
Application 2: Dehydrative Amidation Catalysis
- Summary : 2,4-Bis(trifluoromethyl)phenylboronic acid is used as a catalyst for dehydrative amidation between carboxylic acids and amines .
- Methods : The ortho-substituent on the boronic acid plays a crucial role in preventing the coordination of amines to the boron atom of the active species, thus accelerating amidation .
- Results : The catalyst is effective for α-dipeptide synthesis, with mechanistic studies suggesting a 2:2 mixed anhydride as the only active species .
Application 3: Suzuki-Miyaura Cross-Coupling Reaction
- Summary : The compound is used in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds .
- Methods : The reaction typically involves the cross-coupling of an organoboron compound with a halide using a palladium catalyst .
- Results : This reaction is widely used for synthesizing various organic compounds, including pharmaceuticals and polymers .
Application 4: Neutron Capture Therapy
- Summary : This compound is considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods : The boronic esters are used due to their ability to capture neutrons and release alpha particles, which can destroy cancer cells .
- Results : The hydrolysis of phenylboronic pinacol esters at physiological pH is a critical factor, as these compounds are only marginally stable in water .
Application 5: Radical Trifluoromethylation
- Summary : The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials, and this compound is used in radical trifluoromethylation .
- Methods : The process involves the trifluoromethylation of carbon-centered radical intermediates .
- Results : This method has advanced the development of compounds with trifluoromethyl groups, which are significant in enhancing the properties of pharmaceuticals and other materials .
Application 6: Suzuki-Miyaura Cross-Coupling Reaction
- Summary : It is used in the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds .
- Methods : The reaction involves the cross-coupling of an organoboron compound with a halide using a palladium catalyst .
- Results : This reaction is widely utilized for synthesizing various organic compounds, including pharmaceuticals and polymers .
Application 7: Drug Design and Delivery
- Summary : This compound is explored for its potential in drug design and delivery systems, especially as a boron-carrier in drugs .
- Methods : The stability of phenylboronic pinacol esters in water is a key consideration, as these compounds are marginally stable and their hydrolysis is influenced by the pH and substituents on the aromatic ring .
- Results : The kinetics of hydrolysis at physiological pH is significant for pharmacological applications, as it affects the release and activity of the drug .
Application 8: Organic Synthesis
- Summary : The compound is used in organic synthesis, particularly in reactions that require a trifluoromethyl group, which is important for the properties of pharmaceuticals .
- Methods : It serves as a building block in various synthetic pathways, contributing to the development of molecules with enhanced biological activity .
- Results : The introduction of the trifluoromethyl group has been shown to improve the metabolic stability and biological efficacy of the resulting compounds .
Application 9: Catalytic Protodeboronation
- Summary : The compound is involved in catalytic protodeboronation, which is a valuable transformation in the synthesis of complex molecules .
- Methods : This process is used to remove boron groups from organic molecules, often in conjunction with other transformations such as Matteson–CH2–homologation .
- Results : The method allows for the creation of new C–C bonds in a controlled manner, enabling the synthesis of a wide range of organic compounds .
属性
IUPAC Name |
[2-(2,2-dimethylpropoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-12(2,3)7-21-11(18)9-5-4-8(13(15,16)17)6-10(9)14(19)20/h4-6,19-20H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFFRSYPSCAHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572993 | |
| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
204981-49-7 | |
| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To a solution of 4-trifluoromethyl-benzoic acid 2,2-dimethyl-propyl ester (4.225 g, 16.23 mmol) in tetrahydrofuran (40 mL) was added triisopropylborate (9.00 mL, 39.0 mmol). The solution was cooled to −78° C. and lithium diisopropylamide (12.0 mL of a 2.0 M solution in tetrahydrofuran/heptane, 24.0 mmol) was added dropwise over 5 minutes. The red solution was stirred for 30 minutes, warmed to 0° C., and quenched by the slow addition of 1N hydrochloric acid (50 mL). The mixture was allowed to warm to room temperature, stirred for 30 minutes and added to hexanes (200 mL). The layers were separated and the organic layer was washed successively with 2N hydrochloric acid (two times with 100 mL), water (100 mL), and brine (50 mL). The organic extracts were dried over magnesium sulfate, filtered, and concentrated to an oil. The crude product was crystallized from heptane (40 mL) to provide 2-(2,2-dimethyl-propoxycarbonyl)-5-trifluoromethyl-benzeneboronic acid (3.037 g, 62% yield) as a white solid: mp=159-160° C.; IR 3377 (br), 2963, 1703, 1371, 1308, 1171, 1131, 794, 709 cm−1; 1H NMR (400 MHz, DMSO/D2O) δ8.05 (d, J=8.1 Hz, 1H), 7.78 (d, J=8.3 Hz, 1H), 7.66 (s, 1H), 3.94 (s, 2H), 0.95 (s, 9H); 13C NMR (100 MHz, DMSO/D2O) δ26.69, 31.69, 74.91, 125.29, 125.75, 128.30, 129.62, 131.98 (q, J=31.8 Hz), 136.28, 142.68,166.90.
Quantity
4.225 g
Type
reactant
Reaction Step One




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
tetrahydrofuran heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

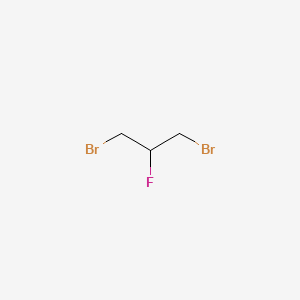
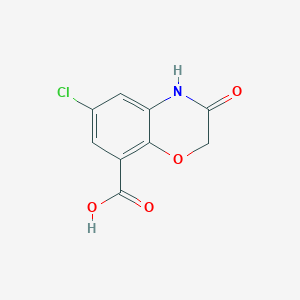
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
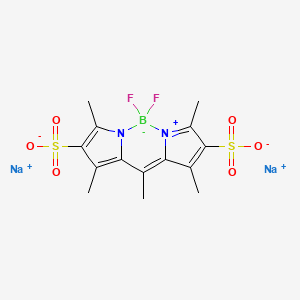
![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)
